3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of diethoxy groups, a methylsulfonyl group, and a quinoline moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Diethoxy Groups: The diethoxy groups are added through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- 3,4-diethoxy-N-(1-methylsulfonyl-2,3-dihydro-2H-quinolin-6-yl)benzamide
Uniqueness
3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring and the presence of both diethoxy and methylsulfonyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-27-19-11-8-16(14-20(19)28-5-2)21(24)22-17-9-10-18-15(13-17)7-6-12-23(18)29(3,25)26/h8-11,13-14H,4-7,12H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWWEFLMPCSRLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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